molecular formula C8H17N B1447604 3,3-Dimethyl-2-(propan-2-yl)azetidine CAS No. 1779913-80-2

3,3-Dimethyl-2-(propan-2-yl)azetidine

Cat. No. B1447604
M. Wt: 127.23 g/mol
InChI Key: NEIOTGPXCDUBAK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(propan-2-yl)azetidine is a chemical compound with the CAS Number: 1779913-80-2. It has a molecular weight of 127.23 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of azetidines like 3,3-Dimethyl-2-(propan-2-yl)azetidine can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-(propan-2-yl)azetidine is represented by the InChI Code: 1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

3,3-Dimethyl-2-(propan-2-yl)azetidine is a liquid at room temperature. It has a molecular weight of 127.23 .

Scientific Research Applications

Reactivity and Synthesis

  • 3,3-Dimethyl-2-(propan-2-yl)azetidine demonstrates unique reactivity in synthesis processes. The compound, under specific conditions, can be transformed into novel aziridines and propan-1-ols. For example, N-(ω-haloalkyl)-β-lactams reacted with lithium aluminium hydride to form 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols, showcasing the potential of these compounds in organic synthesis (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Synthesis of Derivatives and Analogues

  • The compound is pivotal in the synthesis of various derivatives and analogues. For instance, 2-aryl-3,3-dichloroazetidines, a relatively unexplored class of azaheterocycles, were synthesized and their reactivity was investigated, leading to different derivatives like 2-[dimethoxy(aryl)methyl]aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Application in Medicinal Chemistry

Synthesis of Pyrimidine-Azitidinone Analogues

  • There's research into the synthesis of pyrimidine-azitidinone analogues and their potential antimicrobial and antitubercular activities. Such studies highlight the compound's role in the development of novel antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Development of Drug-Like Compounds

Exploration of Chemical Space for Drug Discovery

  • Azetidines, including 3,3-Dimethyl-2-(propan-2-yl)azetidine, are instrumental in accessing underexplored chemical space for drug discovery, as demonstrated in the synthesis of 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).

Synthesis of Advanced Building Blocks

  • The compound is used in the synthesis of advanced building blocks for drug discovery, as shown in the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, contributing to lead optimization programs in pharmaceutical research (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H314, H335. Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3,3-dimethyl-2-propan-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIOTGPXCDUBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CN1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-(propan-2-yl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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